molecular formula C14H19NO4 B5200357 N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5200357
M. Wt: 265.30 g/mol
InChI Key: CBILBNCYIJDFDL-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide is a synthetic carboxamide derivative featuring a 1,3-benzodioxole core substituted at the 5-position with a carboxamide group. The amide nitrogen is further modified with a 3-(propan-2-yloxy)propyl chain. This compound belongs to the broader class of benzodioxole carboxamides, which are structurally characterized by their fused benzene-dioxole ring system and functionalized amide side chains.

Properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)17-7-3-6-15-14(16)11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBILBNCYIJDFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 3-(propan-2-yloxy)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents such as bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated benzodioxole derivatives

Scientific Research Applications

N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares its 1,3-benzodioxole-5-carboxamide backbone with several analogs, differing primarily in the substituents attached to the amide nitrogen. Below is a detailed comparison:

Structural Similarities and Differences

Compound Name Substituent on Amide Nitrogen Key Structural Features
N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide 3-(propan-2-yloxy)propyl Ether-linked isopropoxy group; moderate hydrophilicity due to oxygen atoms .
Piperflanilide 3-[[[2-bromo-6-(difluoromethoxy)-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2-fluorophenyl Highly fluorinated and brominated aromatic substituent; enhanced lipophilicity .
Sesamex (5-[2-(octylsulfinyl)propyl] derivative) Octylsulfinylpropyl Sulfoxide-containing side chain; potential for redox activity .
1,3-Benzodioxole-5-carboxylic acid Free carboxylic acid (no amide) Acidic functional group; limited derivatization potential compared to amides .

Physicochemical Properties

  • Stability : The sulfoxide group in Sesamex introduces susceptibility to metabolic reduction, while the target compound’s ether linkage is more chemically inert under physiological conditions .

Environmental and Metabolic Profiles

  • The target compound’s lack of halogens may reduce bioaccumulation risks compared to piperflanilide.
  • Sesamex’s sulfoxide group can form reactive metabolites, whereas the target compound’s ether side chain is likely metabolized to less toxic alcohols or acids .

Data Table: Key Parameters of Compared Compounds

Parameter This compound Piperflanilide Sesamex
Molecular Formula C₁₄H₁₇NO₄ C₁₉H₁₀BrF₁₀N₂O₃ C₁₄H₂₀O₄S
Molecular Weight (g/mol) ~263.3 ~629.2 ~292.4
Key Functional Groups Ether, benzodioxole, amide Halogens, amide, aryl Sulfoxide, benzodioxole
LogP (Predicted) 1.8–2.2 4.5–5.0 2.5–3.0
Known Applications Research chemical Herbicide Pesticide synergist

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Halogenation (e.g., in piperflanilide) correlates with herbicidal activity but raises environmental concerns. The target compound’s non-halogenated structure may offer a safer profile for certain applications .
  • Metabolic Pathways : Ether side chains (as in the target compound) are typically oxidized to carboxylic acids, whereas sulfoxides (e.g., Sesamex) undergo reduction to sulfides, influencing their environmental persistence .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with 3-(propan-2-yloxy)propylamine using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF). Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane. Final purity (>95%) is confirmed via HPLC and 1^1H/13^13C NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Key techniques include:

  • NMR : Assign signals for the benzodioxole aromatic protons (δ 6.7–7.1 ppm), isopropyloxy methyl groups (δ 1.2–1.4 ppm), and amide NH (δ 8.2–8.5 ppm) .
  • X-ray crystallography : Use SHELX or SIR97 for structure refinement. ORTEP-3 can generate publication-quality thermal ellipsoid plots .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Initial screening involves:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence polarization.
  • ADME profiling : Assess solubility (shake-flask method) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Substitution patterns : Modify the benzodioxole moiety (e.g., introduce halogens or methoxy groups) or vary the propyloxy chain length.
  • Bioisosteric replacement : Replace the amide with sulfonamide or urea groups.
  • In vitro testing : Compare IC50_{50} values across derivatives in target-specific assays (e.g., apoptosis via caspase-3 activation) .

Q. How to resolve contradictions in biological assay data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times.
  • Orthogonal assays : Validate results using flow cytometry (apoptosis) and Western blotting (target protein expression).
  • Dose-response curves : Use 8–12 concentration points to improve accuracy .

Q. What computational strategies validate the compound’s interaction with proposed biological targets (e.g., Bcl-2 proteins)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding poses in Bcl-2’s hydrophobic groove.
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Free-energy calculations : Apply MM-PBSA to quantify binding affinity .

Q. How to address solubility limitations for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release .

Q. What metabolic pathways are implicated in the compound’s clearance, and how can metabolic stability be improved?

  • Methodological Answer :

  • Metabolite identification : Incubate with human liver microsomes and analyze via LC-MS/MS.
  • CYP inhibition assays : Identify major CYP450 isoforms involved.
  • Structural tweaks : Fluorinate vulnerable positions (e.g., benzodioxole ring) to block oxidative metabolism .

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